1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

CAS No.: 82436-78-0

Cat. No.: VC1622027

Molecular Formula: C4H5NO6S

Molecular Weight: 195.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82436-78-0 |

|---|---|

| Molecular Formula | C4H5NO6S |

| Molecular Weight | 195.15 g/mol |

| IUPAC Name | 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid |

| Standard InChI | InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) |

| Standard InChI Key | GVJXGCIPWAVXJP-UHFFFAOYSA-N |

| SMILES | C1C(C(=O)N(C1=O)O)S(=O)(=O)O |

| Canonical SMILES | C1C(C(=O)N(C1=O)O)S(=O)(=O)O |

Introduction

Chemical Structure and Properties

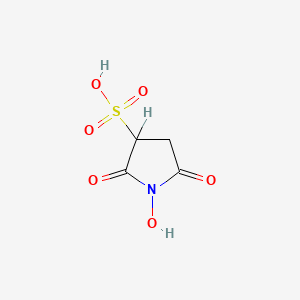

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid (CAS: 82436-78-0) is a chemical compound with the molecular formula C4H5NO6S and a molecular weight of 195.15 g/mol . Its IUPAC name is 1-hydroxy-2,5-dioxo-3-pyrrolidinesulfonic acid . The chemical structure consists of a pyrrolidine ring with two carbonyl groups at positions 2 and 5, a hydroxyl group attached to the nitrogen atom, and a sulfonic acid group at position 3.

The compound is characterized by several chemical identifiers that help in its precise identification in databases and literature. Its InChI Code is 1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) . The corresponding InChI Key is GVJXGCIPWAVXJP-UHFFFAOYSA-N . In SMILES notation, the compound is represented as C1C(C(=O)N(C1=O)O)S(=O)(=O)O.

Table 1: Basic Chemical Properties of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

| Property | Value |

|---|---|

| CAS Number | 82436-78-0 |

| Molecular Formula | C4H5NO6S |

| Molecular Weight | 195.15 g/mol |

| IUPAC Name | 1-hydroxy-2,5-dioxo-3-pyrrolidinesulfonic acid |

| InChI Key | GVJXGCIPWAVXJP-UHFFFAOYSA-N |

Physical Characteristics

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid appears as a white to yellowish powder . It demonstrates solubility in both methanol and water, making it suitable for various aqueous and organic reaction systems . The compound has a purity specification of approximately 95% in commercial preparations .

Due to its sensitivity to moisture and humidity, proper storage conditions are crucial for maintaining the compound's stability and effectiveness . It is recommended to store the compound under refrigeration (2-8°C) and in an inert atmosphere to prevent degradation .

Table 2: Physical Properties of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

| Property | Description |

|---|---|

| Appearance | White to yellowish powder |

| Solubility | Soluble in methanol and water |

| Storage Conditions | Refrigerate, inert atmosphere, 2-8°C |

| Sensitivity | Moisture/humidity sensitive |

| Purity | Available at 95% purity |

Applications and Research Findings

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid and its derivatives have significant applications in biochemical research and laboratory procedures. They are particularly valuable in peptide synthesis and modification processes.

Biochemical Applications

The primary function of this compound is related to the activation of carboxyl groups for conjugation with primary amines . In peptide synthesis, it helps in the formation of amide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines . This property is crucial in creating complex peptide structures and in protein labeling applications .

The compound and its derivatives are also used in various chemical synthesis processes, particularly in the creation of complex molecules. For instance, related compounds are important in the synthesis of molecules involving diazirine derivatives, which are used for photoaffinity labeling.

Related Derivatives

A significant derivative of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is its sodium salt form, known as N-Hydroxysulfosuccinimide sodium salt (CAS: 106627-54-7) . This derivative has enhanced water solubility and is frequently used in biochemical applications .

The sodium salt form is particularly valuable in applications requiring direct water solubility and is often used in physiologic buffers . It is membrane-impermeable, making it suitable for cell surface labeling applications . The sodium salt form improves efficiency in EDC-mediated coupling reactions, where it serves as a valuable adjunct in carbodiimide crosslinking reactions .

Table 3: Comparison of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid and its Sodium Salt Derivative

| Property | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | N-Hydroxysulfosuccinimide sodium salt |

|---|---|---|

| CAS Number | 82436-78-0 | 106627-54-7 |

| Molecular Formula | C4H5NO6S | C4H4NNaO6S |

| Molecular Weight | 195.15 g/mol | 217.13 g/mol |

| Water Solubility | Soluble | Highly soluble |

| Applications | Peptide synthesis, biochemical reactions | EDC coupling, cell surface labeling |

| Category | Information |

|---|---|

| Hazard Statements | H315, H319, H335 |

| Precautionary Statements | P261, P305+P351+P338 |

| Signal Word | Warning |

| Storage Recommendations | Cool, dry place; tightly closed container |

| Protective Equipment | Gloves, eye protection, protective clothing |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume